molecular formula C13H21NO B14191055 N-Benzyl-2-ethoxy-N-methylpropan-1-amine CAS No. 900496-17-5

N-Benzyl-2-ethoxy-N-methylpropan-1-amine

Cat. No.: B14191055
CAS No.: 900496-17-5
M. Wt: 207.31 g/mol
InChI Key: SKDGFNZJSBPSSO-UHFFFAOYSA-N
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Description

N-Benzyl-2-ethoxy-N-methylpropan-1-amine is an organic compound with a complex structure that includes a benzyl group, an ethoxy group, and a methylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-ethoxy-N-methylpropan-1-amine typically involves the reaction of benzyl chloride with 2-ethoxy-N-methylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-ethoxy-N-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-2-ethoxy-N-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-Benzyl-2-ethoxy-N-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-methylpropan-1-amine: Shares a similar structure but lacks the ethoxy group.

    N-Benzyl-tert-butylamine: Contains a tert-butyl group instead of the ethoxy group.

    N-Benzylisobutylamine: Similar backbone but different substituents.

Uniqueness

N-Benzyl-2-ethoxy-N-methylpropan-1-amine is unique due to the presence of both the ethoxy and benzyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

900496-17-5

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-benzyl-2-ethoxy-N-methylpropan-1-amine

InChI

InChI=1S/C13H21NO/c1-4-15-12(2)10-14(3)11-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3

InChI Key

SKDGFNZJSBPSSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CN(C)CC1=CC=CC=C1

Origin of Product

United States

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